methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
Description
Methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfamoyl group (-SO2NH-) and a pyrazole ring substituted with an oxan-4-ylmethyl (tetrahydropyranylmethyl) group. The sulfonamide moiety and pyrazole heterocycle are pharmacologically relevant, often associated with enzyme inhibition and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-17(21)14-2-4-16(5-3-14)26(22,23)19-15-10-18-20(12-15)11-13-6-8-25-9-7-13/h2-5,10,12-13,19H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYYZLKRBCNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction where an appropriate oxane derivative reacts with the pyrazole intermediate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrazole-oxane intermediate with sulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Studies: The compound can be used to study the interactions between small molecules and proteins, providing insights into binding affinities and mechanisms of action.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfamoyl group can form hydrogen bonds with active site residues, enhancing binding affinity.
Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Backbone : Benzoate ester + sulfamoyl-pyrazole.
- Substituents : Oxan-4-ylmethyl on pyrazole N1.
- Functional Groups : Methyl ester (-COOCH3), sulfonamide (-SO2NH-).
Analogues :
Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38, ) Backbone: Benzoate ester + pyrazole-amino-tetrafluoropropoxy linkage. Substituents: Propyl, carbamoyl, and tetrafluoro groups. Functional Groups: Ethyl ester (-COOCH2CH3), carbamoyl (-CONH2). Key Difference: Fluorinated chain enhances electronegativity and metabolic resistance compared to the target compound’s sulfonamide .
Dihydropyrazole Derivatives (4a–4z, )
- Backbone : Dihydropyrazole + sulfonamide-benzo oxygen heterocycle.
- Substituents : Varied groups on benzene and pyrazole rings (e.g., halides, alkyl chains).
- Functional Groups : Sulfonamide (-SO2NH-) common across derivatives.
- Key Difference : Dihydropyrazole (partially saturated) vs. fully aromatic pyrazole in the target compound, affecting rigidity and π-π stacking interactions .
Physicochemical and Structural Properties
| Property | Target Compound | Compound 38 | Dihydropyrazole Derivatives (4a–4z) |
|---|---|---|---|
| Ester Group | Methyl (-COOCH3) | Ethyl (-COOCH2CH3) | Varies (e.g., methyl, ethyl) |
| Heterocycle | Pyrazole (aromatic) | Pyrazole (aromatic) | Dihydropyrazole (partially saturated) |
| Key Substituent | Oxan-4-ylmethyl | Propyl, carbamoyl, tetrafluoro | Halides, alkyl, aryl groups |
| Lipophilicity (logP) | Moderate (tetrahydropyranyl) | High (fluorinated chain) | Varies with substituents |
| Hydrogen Bonding | Sulfonamide (-SO2NH-) | Carbamoyl (-CONH2) | Sulfonamide (-SO2NH-) |
Biological Activity
Methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of carbonic anhydrase (CA) inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C16H19N3O5S
- Molecular Weight : 365.4 g/mol
- IUPAC Name : Methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoate
This compound acts primarily as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This activity is crucial for various physiological processes, including respiration and acid-base balance. The inhibition of specific CA isozymes, particularly CAIX, has been linked to anticancer effects, as it can alter the tumor microenvironment and inhibit tumor growth .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against several carbonic anhydrase isozymes. The compound's affinity for CAIX was notably higher compared to other isozymes, suggesting a selective action that could minimize side effects associated with broader inhibition .
In Vivo Studies
Animal studies have further corroborated the in vitro findings. For instance, in a study involving Wistar rats, the compound demonstrated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents. Blood samples taken at various intervals post-administration indicated a significant decrease in serum bicarbonate levels, aligning with the expected pharmacological action of CA inhibitors .
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro inhibition assays on human CA isozymes | High affinity for CAIX; IC50 values confirmed efficacy |
| Study 2 | Animal model (Wistar rats) | Tumor size reduction; altered metabolic profile indicative of CA inhibition |
| Study 3 | Pharmacokinetic analysis | Rapid absorption with peak plasma concentration at 2 hours post-administration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
